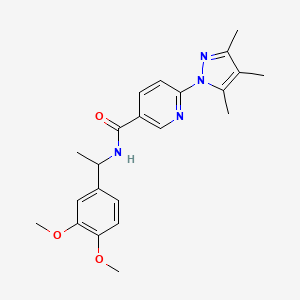
2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Compounds with nitro and amino functional groups, similar to those in "2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride," play a significant role in the synthesis of pharmaceuticals. For instance, the development of antihypertensive α-blocking agents involves complex synthetic routes where nitro compounds are key intermediates. These synthetic processes utilize reactions with nitromethane, formaldehyde, and various anilines, leading to the production of compounds with potential antihypertensive activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).
Molecular Electronics
In the field of molecular electronics, nitroamine compounds have been utilized in the active layers of electronic devices to exhibit properties such as negative differential resistance and high on-off ratios. These findings suggest potential applications in the development of molecular switches or memory devices, highlighting the relevance of nitro and amino groups in functional materials research (Chen, Reed, Rawlett, Tour, 1999).
Catalysis
The catalytic reduction of nitroarenes to aminoarenes is a critical step in the synthesis of various chemicals and pharmaceuticals. Research involving ruthenium-catalyzed reductions demonstrates the efficient conversion of nitroarenes to their corresponding amino derivatives, showcasing the importance of these functional groups in catalytic processes and their potential in industrial applications (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).
Environmental Chemistry
The biodegradation of nitrobenzene compounds by microbial strains underscores the environmental relevance of such molecules. Studies on the degradation pathways reveal the transformation of nitro groups to amino groups, contributing to our understanding of pollutant remediation strategies and the microbial utilization of aromatic compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).
Wirkmechanismus
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context within which the compound is acting.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-aminoanilino)-5-nitrobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4.ClH/c14-10-3-1-2-4-12(10)15-11-6-5-8(16(19)20)7-9(11)13(17)18;/h1-7,15H,14H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBUGHQOQGSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)


![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
